Hydroxyacetone
Overview
Description
Synthesis Analysis
Hydroxyacetone can be synthesized through various chemical pathways. One notable method involves the reactions of (CH3)2COO Criegee intermediate, or acetone oxide, leading to hydroxyacetone as a stable end product. This process occurs via unimolecular isomerization through hydrogen atom transfer and -OH group migration, as well as through self-reaction of Criegee intermediates (Taatjes et al., 2017). Another synthesis approach utilizes hydroxyacetone as a platform for electrocatalytic hydrogenation and hydrodeoxygenation processes, starting from glycerol to produce various chemical products (Sauter, Bergmann, & Schröder, 2017).
Molecular Structure Analysis
The molecular structure of hydroxyacetone has been elucidated through gas-phase infrared, far-infrared, Raman, and ab initio methods, confirming its planar (Cs) conformation. This conformation is stabilized by an intramolecular O-H···O═C hydrogen bond forming a five-membered planar ring structure. The vibrational assignment of hydroxyacetone has been completed with these studies, providing essential data for its detection via infrared spectroscopy (Lindenmaier et al., 2016).
Chemical Reactions and Properties
Hydroxyacetone undergoes various chemical reactions, including Norrish-type-1 fragmentation to yield CH3CO and CH2OH radicals. This fragmentation is influenced by the pH of the solution, with cis and trans forms of the hydroxyacetone enediol radical anion being detected above pH 5 (Steenken, Jaenicke-Zauner, & Schulte‐Frohlinde, 1975). Moreover, hydroxyacetone participates in the aldol reaction with β,γ-unsaturated α-keto esters, facilitating the synthesis of chiral tertiary alcohols (Liu, Dou, & Lu, 2011).
Physical Properties Analysis
The physical properties of hydroxyacetone, including its vibrational dynamics, have been extensively studied through spectroscopic methods. These studies have revealed the presence of multiple conformers in aqueous solution, which impacts its vibrational dynamics and suggests the complexity of its behavior in different environments (Mohaček-Grošev, 2005).
Chemical Properties Analysis
Hydroxyacetone's chemical properties, particularly its reactivity and product formation in atmospheric chemistry, have been a subject of interest. The gas-phase oxidation of hydroxyacetone by reaction with OH, Cl-atoms, and photolysis has been quantified, providing insights into its atmospheric lifetime and degradation mechanisms. These studies are crucial for understanding hydroxyacetone's role in atmospheric chemistry and potential environmental impacts (Orlando, Tyndall, Fracheboud, Estupiñán, Haberkorn, & Zimmer, 1999).
Scientific Research Applications
Astrobiological Research : Hydroxyacetone's low energy isomer and reduced barrier to methyl rotation lead to multiple rotamers, impacting astrobiological research. This characteristic was highlighted in a theoretical study by Jalbout, Contreras‐Torres, and Adamowicz (2008) in the International Journal of Quantum Chemistry (Jalbout, Contreras‐Torres, & Adamowicz, 2008).
Alkene Ozonolysis Studies : Hydroxyacetone serves as a stable end product from reactions of C3 Criegee intermediates, marking it as a stable indicator for transient intermediates in these studies. This application was explored by Taatjes et al. (2017) in The journal of physical chemistry. A (Taatjes et al., 2017).
Electrocatalytic Synthesis : As a glycerol-based platform, hydroxyacetone can catalyze the electrocatalytic synthesis of compounds like acetone, 1,2-propanediol, and 2-propanol using various metals and electrolytes. This was demonstrated in a study by Sauter, Bergmann, and Schröder (2017) in ChemSusChem (Sauter, Bergmann, & Schröder, 2017).
Atmospheric Monitoring : Hydroxyacetone's new infrared bands reveal its planar conformation, suggesting potential applications in atmospheric monitoring. This was investigated by Lindenmaier et al. (2016) in The journal of physical chemistry. A (Lindenmaier et al., 2016).
Chemical Ionization Mass Spectrometry (CIMS) : CIMS enables the rapid, in situ detection and quantification of hydroxyacetone and glycolaldehyde in the atmosphere, useful for monitoring biogenic volatile organic compound oxidation. This was explored by Clair et al. (2011) in Atmospheric Chemistry and Physics (Clair et al., 2011).
Renewable Production of Keto-Alcohols : Hydroxyacetone is produced effectively through the selective hydrogenolysis of cellulose using certain catalysts, expanding its use in renewable production of C3 and C4 keto-alcohols from agricultural waste. Wang et al. (2019) in ChemSusChem discussed this application (Wang et al., 2019).
properties
IUPAC Name |
1-hydroxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMFKSTNGKWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051590 | |
Record name | Hydroxyacetone | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma | |
Record name | Acetol | |
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Record name | Hydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Hydroxyacetone | |
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Boiling Point |
145.00 to 146.00 °C. @ 760.00 mm Hg | |
Record name | Hydroxyacetone | |
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Solubility |
1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol) | |
Record name | Hydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Hydroxyacetone | |
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Density |
1.079-1.085 (20°) | |
Record name | Hydroxyacetone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |
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Vapor Pressure |
2.95 [mmHg] | |
Record name | Acetol | |
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Product Name |
Hydroxyacetone | |
CAS RN |
116-09-6 | |
Record name | Hydroxyacetone | |
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Record name | Acetol | |
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Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-17 °C | |
Record name | Hydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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